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Cat. No.: B113102 Get Quote

An In-Depth Technical Guide to 4-Hydroxyphenylglyoxal Hydrate: Properties, Reactivity, and

Applications in Chemical Biology

Abstract
4-Hydroxyphenylglyoxal (HPG) hydrate is a versatile α-oxoaldehyde that has emerged as a

crucial tool in chemical biology and proteomics. Primarily recognized as a selective chemical

modification agent for arginine residues, its unique reactivity profile allows for the targeted

study of protein structure, enzyme function, and protein-ligand interactions. This guide provides

a comprehensive overview of the physicochemical properties, spectroscopic profile, and

chemical reactivity of 4-Hydroxyphenylglyoxal hydrate. We delve into the kinetics and

mechanism of its reaction with arginine, offer detailed experimental protocols for protein

modification, and discuss its broader applications in research and drug development,

positioning this document as an essential resource for scientists in the field.

Physicochemical Properties
4-Hydroxyphenylglyoxal hydrate, also known as p-hydroxyphenylglyoxal monohydrate, is a

stable, crystalline solid at room temperature.[1] The presence of the hydrate group at the

terminal aldehyde enhances its stability and handling in aqueous solutions, a critical feature for

its application in biological systems.[2]
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The molecule consists of a phenyl ring substituted with a hydroxyl group at the para-position

and an adjacent glyoxal functional group. In its solid form and in aqueous solution, the terminal

aldehyde exists predominantly as a geminal diol (hydrate).

IUPAC Name: 2-(4-hydroxyphenyl)-2-oxoacetaldehyde hydrate[3]

Synonyms: p-Hydroxyphenylglyoxal monohydrate, HPG[1][4]

Molecular Formula: C₈H₈O₄ (C₈H₆O₃·H₂O)[1][2]

CAS Numbers: 197447-05-5, 24645-80-5[1]

Tabulated Physical and Computed Properties
The key physical and computed properties of 4-Hydroxyphenylglyoxal and its hydrate form are

summarized below for quick reference.
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Property Value Reference(s)

Physical Properties (Hydrate)

Molecular Weight 168.15 g/mol [1][5]

Appearance Light yellow solid [1][5]

Melting Point 108 - 110 °C [1][5]

Storage Conditions 0 - 8 °C, protect from light [1][2]

Purity (Typical) ≥ 95% (HPLC) [1]

Computed Properties

(Anhydrous)

Molecular Weight 150.13 g/mol [4][6]

Exact Mass 150.031694049 Da [4]

XLogP3 1.4 [4]

Hydrogen Bond Donors 1 [4]

Hydrogen Bond Acceptors 3 [4]

Topological Polar Surface Area 54.4 Å² [4]

Stability, Storage, and Solubility
Stability and Storage: 4-Hydroxyphenylglyoxal hydrate is stable under recommended

storage conditions (refrigerated at 0-8°C and protected from light).[1][2] The hydrate form

confers greater stability in aqueous buffers compared to the anhydrous aldehyde.[2] For long-

term storage, it is advisable to keep the solid under an inert gas atmosphere.[2]

Solubility: As a polar organic molecule containing a hydroxyl group and a hydrated carbonyl,

HPG exhibits good solubility in polar organic solvents and moderate solubility in aqueous

buffers. Its hydrophilic nature is a key advantage for its use in biochemical applications.[5]

Based on data from the structurally similar 4-hydroxybenzaldehyde, it is expected to be highly

soluble in solvents like DMF, acetone, and alcohols, and moderately soluble in water and

acetonitrile.[7]
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Spectroscopic Profile
Characterization of 4-Hydroxyphenylglyoxal hydrate relies on standard spectroscopic

techniques. The presence of the hydrated gem-diol in equilibrium with the aldehyde form in

solution must be considered when interpreting spectra.

Infrared (IR) Spectroscopy
The IR spectrum of HPG provides clear indicators of its key functional groups.

O-H Stretch: A strong, broad absorption is expected in the 3200-3500 cm⁻¹ region, arising

from both the phenolic hydroxyl group and the gem-diol (hydrate) O-H bonds.[8][9]

C-H Stretch (Aromatic): Weaker absorptions typically appear just above 3000 cm⁻¹.[10]

C=O Stretch (Ketone): A sharp, strong absorption is expected around 1660-1680 cm⁻¹,

characteristic of an α,β-unsaturated or aryl ketone.[9]

C=C Stretch (Aromatic): Medium-intensity peaks are expected in the 1585-1600 cm⁻¹ and

1400-1500 cm⁻¹ regions.[8]

C-O Stretch: Absorptions corresponding to the phenolic C-O and the gem-diol C-O bonds

are expected in the 1000-1300 cm⁻¹ fingerprint region.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of HPG in solution (e.g., in DMSO-d₆ or D₂O) will reflect the equilibrium

between the aldehyde and hydrate forms.

¹H NMR (Predicted):

Aromatic Protons: Two sets of doublets are expected in the aromatic region (δ 6.8-8.0

ppm), characteristic of a 1,4-disubstituted benzene ring.

Aldehyde Proton: A sharp singlet for the aldehyde proton (-CHO) would appear

significantly downfield (δ 9.5-10.0 ppm), though its integration may be less than one due to

hydration.[3]
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Hydrate Protons: The gem-diol methine proton (-CH(OH)₂) would appear more upfield (δ

6.0-6.5 ppm), coupled to the gem-diol hydroxyl protons.[1] The hydroxyl protons

themselves would be observable in a non-exchanging solvent like DMSO-d₆.

Phenolic Proton: A singlet for the phenolic -OH proton, with a chemical shift that can vary

depending on solvent and concentration.

¹³C NMR (Predicted):

Carbonyl Carbons: Two distinct carbonyl signals are expected: one for the ketone (~190

ppm) and one for the aldehyde (~200 ppm).

Hydrate Carbon: A signal for the hydrated carbon (gem-diol) would be observed further

upfield, typically around 90-95 ppm.

Aromatic Carbons: Four signals corresponding to the aromatic carbons would be present

in the δ 115-165 ppm range. The carbon bearing the hydroxyl group would be the most

deshielded.

Mass Spectrometry (MS)
Mass spectrometry of HPG, typically performed on the anhydrous form, reveals a characteristic

fragmentation pattern.

Molecular Ion: The molecular ion peak [M]⁺ for the anhydrous form is at m/z 150.[4][6] For

the hydrate, a peak corresponding to the loss of water from the molecular ion (m/z 168 ->

150) would be expected.

Key Fragments: GC-MS data shows major fragments at:

m/z 121: This corresponds to the loss of the formyl group (-CHO, 29 Da), resulting in the

stable 4-hydroxybenzoyl cation. This is a common and diagnostically significant cleavage

for this class of compounds.[4][11]

m/z 93: Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 121 fragment

yields the phenoxy cation.[4][11]

m/z 65: Loss of ethyne (C₂H₂) from the phenoxy cation results in a fragment at m/z 65.[4]
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Chemical Reactivity and Mechanistic Insights
The utility of HPG in research is dominated by its selective reactivity towards the guanidinium

side chain of arginine residues.

The Arginine-Specific Modification Reaction
HPG reacts with arginine under mild physiological conditions (pH 7-9, 25-37°C) to form a stable

covalent adduct.[12][13] This reaction is highly specific, with minimal side reactions reported

with other amino acid side chains, such as lysine, under controlled conditions.[13] The reaction

results in the formation of a product that has a distinct UV absorbance at 340 nm, allowing for

straightforward spectrophotometric quantification of arginine modification.[13]

A critical finding is that two molecules of HPG react with each guanidinium group to form the

final stable product.[2] This 2:1 stoichiometry is crucial for understanding reaction kinetics and

interpreting mass spectrometry data of modified proteins.

Detailed Reaction Mechanism
The reaction proceeds through a multi-step pathway involving nucleophilic attack by the

guanidinium group on the carbonyl carbons of HPG.
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Step 1: Initial Adduct Formation

Step 2: Second HPG Reaction & Stabilization

Arginine Guanidinium Group

Unstable Dihydroxy-
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Second HPG Molecule
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Caption: Proposed mechanism for arginine modification by HPG.

Kinetics and Comparative Reactivity
The reactivity of HPG is often compared to its non-hydroxylated analog, phenylglyoxal (PGO).

Reaction Rate: Studies have shown that the initial reaction rate of PGO with arginine at pH

9.0 is approximately 15 to 20 times faster than that of HPG when borate buffers are absent.

[14]

Effect of Borate: The presence of borate significantly enhances the reaction rate of HPG,

reducing the rate difference between PGO and HPG to only 1.6-fold.[14] This is likely due to

borate's ability to complex with the diol systems, potentially stabilizing intermediates or

influencing the equilibrium.

Intermediates: Time-resolved spectroscopy of the HPG-arginine reaction has revealed at

least two distinct intermediates, one of which is not observed in the presence of borate,

highlighting the complexity of the reaction pathway.[14]
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Reagent Primary Target
Relative Rate
(vs. HPG, no
borate)

Key
Characteristic
s

Reference(s)

4-HPG Arginine 1x

Slower rate,

hydrophilic, rate

enhanced by

borate.

[13][14]

Phenylglyoxal

(PGO)
Arginine ~15-20x

Faster rate, more

hydrophobic.
[14]

Methylglyoxal

(MGO)
Arginine, Lysine Varies

Highly reactive,

less specific,

forms AGEs.

[15][16]

Experimental Protocols
The following section provides a generalized workflow for the modification of proteins with

HPG. Note: This protocol is a starting point and must be optimized for each specific protein and

application.

Workflow for Protein Modification
The overall process involves preparing the reagents, performing the modification reaction,

removing excess reagent, and analyzing the results.

Caption: General workflow for protein modification using HPG.

Step-by-Step Methodology
1. Reagent Preparation:

Buffer Selection: Choose a buffer with a pH between 7.5 and 9.0 that does not contain
primary amines (e.g., HEPES, phosphate, or bicarbonate). Borate buffers can be used to
accelerate the reaction.[14]
Protein Solution: Prepare the protein of interest at a known concentration (e.g., 1 mg/mL) in
the selected reaction buffer.
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HPG Stock Solution: Prepare a stock solution of HPG (e.g., 100 mM) fresh before each use
by dissolving the solid in the reaction buffer or deionized water.

2. Modification Reaction:

Combine the protein solution with the HPG stock solution to achieve the desired final molar
excess of HPG over the protein (typically ranging from 10-fold to 100-fold).
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a
predetermined time (e.g., 30 minutes to 2 hours). The optimal time and concentration should
be determined empirically.
Include a control sample of the protein incubated under identical conditions without HPG.

3. Reaction Quenching and Reagent Removal:

(Optional) The reaction can be quenched by adding a large excess of a scavenger like free
L-arginine.
Promptly remove excess HPG and byproducts from the modified protein using a desalting
column (e.g., G-25), dialysis against a suitable buffer, or a centrifugal spin concentrator. This
step is critical to prevent non-specific modifications over time and to prepare the sample for
downstream analysis.

4. Quantification and Analysis:

Spectrophotometric Quantification: Measure the absorbance of the buffer-exchanged
modified protein at 340 nm. The extent of modification can be calculated using the Beer-
Lambert law (A = εcl) with a molar extinction coefficient (ε) for the HPG-arginine adduct of
1.83 × 10⁴ M⁻¹cm⁻¹ at pH 9.0.[13]
Mass Spectrometry: Analyze the modified protein using LC-MS to confirm the mass increase
(+300.26 Da for a 2:1 adduct on an arginine residue) and use tandem MS (MS/MS) on
digested peptides to identify the specific arginine residue(s) that were modified.
Functional Analysis: Perform relevant activity assays to determine the effect of the arginine
modification on the protein's biological function.

Conclusion
4-Hydroxyphenylglyoxal hydrate is a powerful and selective reagent for the chemical

modification of arginine residues. Its favorable physicochemical properties, including stability

and hydrophilicity, make it well-suited for applications in aqueous biological systems.
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Understanding its reaction mechanism, kinetics, and spectroscopic characteristics is

paramount for its effective use. The protocols and data presented in this guide offer a robust

framework for researchers and drug development professionals to leverage HPG as a tool to

investigate protein science, elucidate enzymatic mechanisms, and advance the frontiers of

chemical biology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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